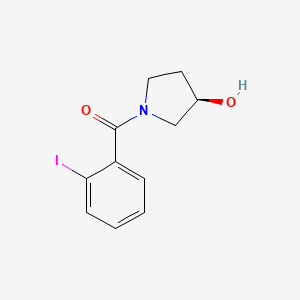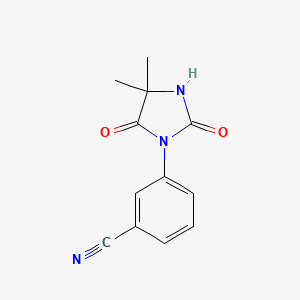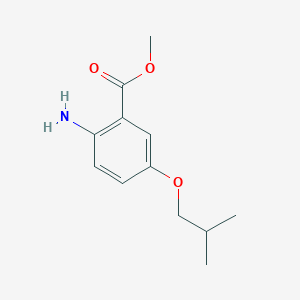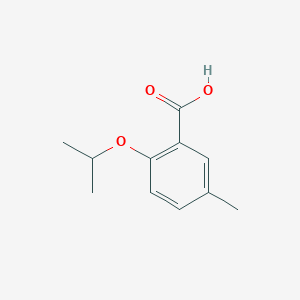
(3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol
Descripción general
Descripción
(3R)-1-(2-Iodobenzoyl)pyrrolidin-3-ol, also known as 3R-IBP, is a novel synthetic compound with promising applications in scientific research. It is a bicyclic heterocyclic compound derived from pyrrolidine with a benzoyl moiety attached to the nitrogen atom. It is a highly versatile compound that can be used in a variety of laboratory experiments, including those involving biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Organocatalysis
- Catalytic Applications: A derivative of (3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been utilized as an effective organocatalyst for asymmetric Michael addition reactions. This catalyst is notable for achieving good to high yield and excellent enantioselectivities, indicating its potential in stereoselective synthesis (Cui Yan-fang, 2008).
Nucleic Acid Research
- DNA and RNA Duplex Stability: N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was used to induce a slight destabilization of INA-DNA duplex, while strongly destabilizing INA-RNA duplex. This compound also improved the stabilization of a DNA three-way junction when inserted as a bulge, demonstrating its application in understanding nucleic acid interactions (V. Filichev & E. Pedersen, 2003).
Synthesis of Bioactive Molecules
- Intermediate in Synthesis of Bioactive Compounds: (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, has been synthesized as a useful intermediate for creating various bioactive molecules. The synthesis process itself highlights the compound's importance in pharmaceutical chemistry (P. Kotian et al., 2005).
Anion Recognition
- Use in Supramolecular Chemistry: A fullero-bis(pyrrolidine) dibenzo[18]crown-6 conjugate, incorporating a pyrrolidine structure similar to (3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol, showed selective complexation towards certain anions, indicating its use in developing anion recognition systems (Anish Kumar & S. Menon, 2010).
Catalysis
- Rhodium N-Heterocyclic Carbene Catalysts: The compound has been involved in studies on rhodium N-heterocyclic carbene compounds, which act as catalysts for alkyne hydrothiolation. This suggests its relevance in the field of catalytic organic synthesis (Andrea Di Giuseppe et al., 2012).
Propiedades
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-4-2-1-3-9(10)11(15)13-6-5-8(14)7-13/h1-4,8,14H,5-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGILGNVPQHALI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)











